3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C21H26N4O3S2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N4O3S2/c1-5-24-20(27)16(30-21(24)29)12-15-17(22-9-7-11-28-13(2)3)23-18-14(4)8-6-10-25(18)19(15)26/h6,8,10,12-13,22H,5,7,9,11H2,1-4H3/b16-12- |
InChI Key |
VTVMIUBRQDHRAQ-VBKFSLOCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC(C)C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC(C)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrido[1,2-a]pyrimidin-4-one Intermediate
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically prepared via CuI-catalyzed tandem C–N bond formation and intramolecular amidation .
-
Starting Materials : 2-Chloropyridine derivatives (e.g., 2-chloro-9-methylpyridine) and (Z)-3-amino-3-arylacrylate esters.
-
Reaction Conditions :
-
Catalyst: CuI (10 mol%)
-
Solvent: DMF at 130°C
-
Time: 12–24 hours
-
-
Mechanism : Ullmann-type coupling forms the C–N bond, followed by cyclization via intramolecular amidation.
Example :
Reaction of 2-chloro-9-methylpyridine with (Z)-3-amino-3-phenylacrylate in DMF/CuI yields 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 78% efficiency.
Introduction of the Propan-2-yloxypropylamino Side Chain
The 2-amino group of the pyrido[1,2-a]pyrimidin-4-one is functionalized via nucleophilic substitution with 3-(propan-2-yloxy)propylamine.
-
Activation : Treat the pyrido[1,2-a]pyrimidin-4-one with POCl₃ to generate a reactive chloro intermediate.
-
Substitution : React with 3-(propan-2-yloxy)propylamine in THF at 60°C for 6 hours.
-
Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc).
Key Data :
Synthesis of Thiazolidin-4-one Derivative
The thiazolidin-4-one moiety is synthesized via Hantzsch thiazole formation followed by oxidative cyclization.
-
Starting Materials : Ethyl isothiocyanate and ethyl 3-ethyl-4-oxobutanoate.
-
Cyclization : React in ethanol with NH₄OAc at reflux (12 hours) to form 3-ethyl-2-thioxo-1,3-thiazolidin-4-one .
-
Oxidation : Treat with H₂O₂/acetic acid to introduce the 5-ylidene methyl group.
Coupling of Pyrido[1,2-a]pyrimidin-4-one and Thiazolidin-4-one
The final step involves Knoevenagel condensation to couple the two fragments.
Procedure :
-
Reactants :
-
Pyrido[1,2-a]pyrimidin-4-one derivative (1 equiv)
-
3-Ethyl-5-formyl-2-thioxo-1,3-thiazolidin-4-one (1.2 equiv)
-
-
Conditions :
-
Base: Piperidine (10 mol%)
-
Solvent: Ethanol at 80°C
-
Time: 8 hours
-
-
Workup : Acidify with HCl, filter, and wash with cold ethanol.
-
Yield : 55–60%.
Stereochemical Control :
Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Systems
-
CuI vs. Pd Catalysts : CuI reduces cost and improves functional group tolerance.
-
Base Selection : Piperidine outperforms DBU in minimizing side reactions during condensation.
Characterization and Analytical Data
Spectral Data
Purity and Stability
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thiazolidinone moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
This compound features several notable structural elements:
- Pyrido[1,2-a]pyrimidin-4-one framework : Known for diverse biological activities.
- Thiazolidin ring : Imparts unique reactivity and potential interactions with biological systems.
- Methoxy groups : Enhance nucleophilicity and influence the compound's reactivity through electron-donating effects.
Preliminary studies indicate that compounds similar to this structure exhibit significant biological activities:
Antibacterial Properties
Research has shown that derivatives of thiazolidin and pyrimidine can be effective against various bacterial strains. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Activity
The compound may inhibit cellular pathways associated with cancer progression. Molecular docking studies have suggested significant binding interactions with enzymes involved in cancer metabolism, indicating a potential pathway for therapeutic development.
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of similar thiazolidin derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated that these compounds exhibited a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potent antibacterial activity.
Case Study 2: Molecular Docking Studies
Molecular docking simulations were performed to predict the binding affinity of the compound to various biological targets. The compound showed significant binding interactions with enzymes involved in cancer metabolism, suggesting a potential pathway for therapeutic development.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazolidine derivatives. The synthetic pathway often includes:
- Formation of thiazolidine from appropriate precursors.
- Alkylation reactions to introduce ethyl and propan-2-yloxy groups.
- Cyclization steps to form the pyrido[1,2-a]pyrimidin framework.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. its structural features suggest it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the thiazolidinone and pyrido-pyrimidinone moieties, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
Key Findings:
Electronic Effects: The 3-ethyl group in the target compound reduces steric hindrance compared to 3-benzyl (UPCMLD0ENAT5969470), favoring faster metabolic clearance but weaker receptor binding . 2-Thioxo in the thiazolidinone enhances thiophilic reactivity compared to non-sulfurated analogs (e.g., oxazolidinones) .
Solubility and Bioavailability: The 3-(propan-2-yloxy)propylamino chain in the target compound improves aqueous solubility over purely alkyl/aryl analogs (e.g., STOCK2S-52605) . Morpholine-containing derivatives (e.g., UPCMLD0ENAT5969470) exhibit superior solubility due to hydrogen-bonding capacity .
Synthetic Pathways: The target compound’s synthesis likely follows methods similar to , involving condensation of thiazolidinone precursors with pyrido-pyrimidinone intermediates under reflux (ethanol/NaOAc). Yields for analogs range from 45–70% .
Research Findings and Implications
Structure-Activity Relationships (SAR): Thioxo vs. Oxo: Thioxo-substituted thiazolidinones (e.g., target compound) show higher electrophilicity, enabling covalent binding to cysteine residues in enzymes . Side Chain Flexibility: The 3-(propan-2-yloxy)propylamino group balances flexibility and rigidity, optimizing membrane permeability compared to rigid morpholine derivatives .
Theoretical Modeling :
- Quantum mechanical calculations (e.g., van der Waals descriptors) predict the target compound’s polar surface area (PSA) to be ~110 Ų, suggesting moderate blood-brain barrier penetration .
Biological Potential: While direct data for the target compound are unavailable, analogs like UPCMLD0ENAT5969470 demonstrate anti-inflammatory and antibacterial effects in vitro, attributed to thiazolidinone-mediated ROS scavenging .
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.
Molecular Formula and Structure
The molecular formula for this compound is . The structural representation includes a thiazolidinone moiety, which is known for various biological activities. The compound's structure can be depicted as follows:
2D Structure Representation
2D Structure
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, derivatives of similar thiazolidinone structures have shown activity against both Gram-positive and Gram-negative bacteria. In one study, compounds demonstrated an MIC (Minimum Inhibitory Concentration) ranging from 0.004 to 0.03 mg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin .
Antiviral Activity
The compound’s structural components suggest potential antiviral activity. Similar thiazolidinone derivatives have been tested against viral proteases, showing inhibition of serine proteases associated with viruses such as Dengue . Further studies are warranted to explore the specific antiviral mechanisms of this compound.
Enzyme Inhibition
The compound's thiazolidinone core suggests potential as an enzyme inhibitor. Studies on related compounds have shown inhibitory effects on various enzymes, including kinases and proteases, which are critical in numerous biological pathways .
Synthesis and Testing
Recent studies synthesized various thiazolidinone derivatives and evaluated their biological activities. For example, a study focused on the synthesis of 5-furfurylidene derivatives found promising results against Plasmodium falciparum, indicating potential antimalarial activity .
Comparative Activity Table
Q & A
Basic: What are the standard synthetic routes for this compound, and what analytical methods validate its purity?
The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff base intermediates .
- Step 2: Cyclization with 2-mercaptoacetic acid to introduce the thiazolidinone ring .
- Step 3: Functionalization of the pyrido-pyrimidinone core via nucleophilic substitution or coupling reactions to attach the propan-2-yloxypropylamino group .
Validation:
- Structural Confirmation: Use -NMR, -NMR, and LC-MS to verify connectivity and stereochemistry (e.g., Z-configuration of the methylidene group) .
- Purity Assessment: HPLC with UV detection (≥95% purity threshold) and elemental analysis to confirm stoichiometry .
Basic: How is the biological activity of this compound screened in preliminary studies?
- In Vitro Assays:
- Antimicrobial: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Antioxidant: DPPH radical scavenging assay to quantify IC values .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
Key Parameters:
- Dose-response curves (0.1–100 µM range).
- Positive controls (e.g., ciprofloxacin for antimicrobial assays) .
Advanced: How can computational methods optimize reaction yields for this compound?
- Reaction Path Search: Use quantum chemical calculations (DFT) to identify low-energy transition states and intermediates, reducing trial-and-error experimentation .
- Solvent/Reagent Screening: Machine learning models (e.g., random forests) trained on PubChem data predict optimal solvents (e.g., DMF vs. THF) and catalysts .
- Example Workflow:
- Simulate condensation steps with varying temperatures (25–80°C).
- Validate predictions via small-scale parallel experiments .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Case Example: Discrepancies in antimicrobial IC values may arise from:
- Strain Variability: Use standardized ATCC strains and CLSI protocols .
- Compound Degradation: Conduct stability studies (e.g., HPLC monitoring under assay conditions) .
- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., KNIME) to normalize variables like solvent/DMSO concentration .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
- Substituent Variation: Synthesize analogs with modified groups (e.g., replacing 3-ethyl with cyclopropyl) and test bioactivity .
- 3D-QSAR Modeling: Align molecular descriptors (e.g., electrostatic potential maps) with activity data using CoMFA or CoMSIA .
- Key Findings:
Advanced: How to assess the compound’s stability under physiological conditions?
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS .
- Oxidative Stress: Expose to HO (0.1–1 mM) and quantify intact compound using UV-spectroscopy .
- Light Sensitivity: Conduct ICH Q1B photostability testing with controlled UV exposure .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic Profiling:
- Measure plasma half-life (e.g., in murine models) and correlate with in vitro IC .
- Assess bioavailability via AUC calculations after oral/IP administration .
- Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
